molecular formula C16H34 B031444 Hexadecane CAS No. 544-76-3

Hexadecane

Cat. No. B031444
CAS RN: 544-76-3
M. Wt: 226.44 g/mol
InChI Key: DCAYPVUWAIABOU-UHFFFAOYSA-N
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Description

Hexadecane, also known as n-Hexadecane or Cetane, is an aliphatic long-chain hydrocarbon . It consists of a chain of 16 carbon atoms, with three hydrogen atoms bonded to the two end carbon atoms, and two hydrogens bonded to each of the 14 other carbon atoms .


Synthesis Analysis

Hexadecane can be synthesized using a one-step synthesis mode of using hydrogen atom for deacidizing haloalkane . This method utilizes sulphuric acid to replace aether to remove unsaturated hydrocarbon and alcohols, resulting in low fatalness, high safety factor, and lowered cost .


Molecular Structure Analysis

Hexadecane has a molecular formula of C16H34 . It consists of a chain of 16 carbon atoms, with three hydrogen atoms bonded to the two end carbon atoms, and two hydrogens bonded to each of the 14 other carbon atoms .


Chemical Reactions Analysis

Hexadecane is a reference fuel with the cetane number 100 and is employed in determining the cetane number of diesel fuels . The mechanism of the oxidation of hexadecane in the gas-phase has been described .


Physical And Chemical Properties Analysis

Hexadecane is a colourless liquid with a gasoline-like to odorless smell . It has a density of 0.77 g/cm3, a melting point of 18.18 °C, and a boiling point of 286.9 °C . It has a molar mass of 226.448 g·mol−1 .

Scientific Research Applications

Environmental Remediation

Hexadecane is used in the production of biosurfactants by the yeast Yarrowia lipolytica . These biosurfactants have high potential for environmental remediation. The yeast degrades petroleum compounds, including alkanes, via the monoterminal oxidation pathway . The hydrocarbon-degrading potential of the yeast strain was observed via a 2,6-dichlorophenolindophenol (DCPIP) test in Bushnell–Hass medium with 1% n-hexadecane .

Emulsifier Production

Hexadecane is used in the preparation of emulsions . It has been found useful in the identification of the wheat seed protein CM3 as a highly active emulsifier .

Superamphiphobicity Studies

Superamphiphobicity on polymers can be studied with hexadecane immersion tests . This helps in understanding the interaction of materials with hydrophobic substances.

Catalytic Cracking

Hexadecane is used in catalytic cracking processes . A nano-zeolite-Y/carbon nanostructures (CNS) composite catalyst was fabricated for the cracking of n-hexadecane . The composite showed 80% conversion for hexadecane catalytic cracking into valuable olefins and hydrogen gas .

Phase Change Material

Hexadecane is used as a phase change material (PCM) in the preparation of hexadecane/exfoliated graphite nanoplatelet (xGnP), a composite PCM loaded with xGnP .

Thermal Degradation Studies

The thermal degradation of n-hexadecane forms n-alkanes and 1-alkenes as key products . This property is used in various research applications to understand the thermal stability and degradation pathways of hydrocarbons.

Mechanism of Action

Target of Action

Hexadecane, a hydrophobic compound, primarily targets microbial cells . These cells interact with hexadecane and are responsible for its degradation .

Mode of Action

The interaction between hexadecane and microbial cells involves several stages . Initially, the bacterial cells interact with the hydrophobic substrate, which includes changes in the cell surface and conformational changes occurring at contact between the cell and the insoluble substrate . The molecular basics of the degradation of hydrophobic compounds at each stage of the cell–substrate interaction include the synthesis of dispersing components, dispersion of the water-insoluble substrate, sorption of the hydrophobic compound by the cell, and its storage . This process also involves the transcription regulation of the genes involved either directly in biodegradation or in the processes associated with growth on hydrophobic substrates .

Biochemical Pathways

The degradation of hexadecane by bacteria involves the synthesis of surfactants . These surfactants, diverse in their structure, are synthesized during the degradation of hydrophobic compounds . The presence of hexadecane has been found to exert a positive effect on the degradation of other compounds, such as phenol, by certain bacteria .

Result of Action

The molecular and cellular effects of hexadecane’s action primarily involve the degradation of the compound by microbial cells . This degradation process results in the production of intermediate compounds . For instance, the biodegradation of n-hexadecane by bacteria has been found to produce n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol as intermediates .

Action Environment

Environmental factors can influence the action of hexadecane. For instance, the presence of surfactants can improve the biodegradation of n-hexadecane . Additionally, the volume of the bacterial consortium used can significantly increase the biodegradation of n-hexadecane . Environmental pollution caused by oil refinery products and oil components can also affect the degradation process .

Safety and Hazards

Hexadecane may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Future Directions

Hexadecane has been studied for its thermophysical properties for different temperature regimes using molecular dynamics and experimental measurements . Future research could focus on further understanding these properties and their implications for various applications .

properties

IUPAC Name

hexadecane
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InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC
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Molecular Formula

C16H34
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DSSTOX Substance ID

DTXSID0027195
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Molecular Weight

226.44 g/mol
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Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB]
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Boiling Point

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup
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Solubility

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C
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Density

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C
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Vapor Density

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1)
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Vapor Pressure

0.00143 [mmHg], 0.00149 mm Hg at 25 °C
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Product Name

Hexadecane

Color/Form

Colorless liquid, Leaflets from acetone

CAS RN

544-76-3
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Melting Point

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C
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Synthesis routes and methods

Procedure details

The autoclave was cooled and the contents were suction filtered. Gas liquid chromatographic analysis of the colorless liquid filtrate on a 6'×1/8" 10% Carbowax 20M column at 200° C. showed that the only product of the reaction was 2-methyl-1,2,3,4-tetrahydroquinoline (96% 2-methyl-1,2,3,4-tetrahydroquinoline and 4% starting material). There were no detectable amounts of 2-methyl-5,6,7,8-tetrahydroquinoline and 2-methyldecahydroquinoline. Gas liquid chromatographic analysis with an external standard showed that the absolute yield of product based on consumed starting material was 100%. The use of cyclohexane as the solvent instead of n-hexadecane gave the same result (97% of 2-methyl-1,2,3,4-tetrahydroquinoline and 3% of 2-methylquinoline).
[Compound]
Name
Carbowax
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecane
Reactant of Route 2
Hexadecane
Reactant of Route 3
Hexadecane
Reactant of Route 4
Hexadecane
Reactant of Route 5
Hexadecane
Reactant of Route 6
Hexadecane

Q & A

Q1: What is the molecular formula and weight of hexadecane?

A1: Hexadecane has the molecular formula C16H34 and a molecular weight of 226.44 g/mol.

Q2: What spectroscopic techniques are helpful for characterizing hexadecane?

A2: Several spectroscopic techniques can be used to characterize hexadecane, including:

  • Gas chromatography/mass spectrometry (GC/MS): This technique is useful for identifying and quantifying hexadecane in complex mixtures, such as wastewater [] and environmental samples [].
  • Fourier transform infrared spectrophotometer (FT-IR): This technique can be used to identify the functional groups present in hexadecane and confirm its chemical stability in composites [].
  • Raman and infrared spectroscopy: These techniques help study the structural changes in hexadecane under high pressure, revealing information about phase transitions, molecular distortions, and interchain interactions [].

Q3: How does the melting behavior of hexadecane differ when incorporated into different host lattices?

A3: Hexadecane exhibits varying melting behaviors depending on the host lattice structure. For example, the urea-hexadecane inclusion compound melts incongruently, resulting in solid urea and liquid hexadecane. Conversely, the perhydrotriphenylene (PHTP)-hexadecane inclusion compound demonstrates congruent melting, forming a liquid directly. This difference arises from the relative stability of the host lattice at the melting point [].

Q4: What makes hexadecane a suitable material for phase change materials (PCMs) in thermal storage applications?

A4: Hexadecane is a promising organic PCM for thermal storage applications due to its desirable characteristics:

  • Stable against phase separation: It resists separating from the supporting material, ensuring consistent performance [].
  • Suitable melting point: Its melting point falls within the comfortable temperature range for buildings, making it ideal for thermal regulation in construction materials [, ].
  • High latent heat: Hexadecane possesses a high latent heat of melting and freezing, enabling efficient energy storage and release [].

Q5: How does the presence of hexadecane affect the properties of polymer nanocapsules during crystallization and melting transitions?

A5: Encapsulating hexadecane droplets within polystyrene nanocapsules leads to:

  • Lowered transition temperatures: Both freezing and melting temperatures of hexadecane are reduced, attributed to the nucleation of the phase change at the oil/polymer/water interface [].
  • Supercooling: Hexadecane droplets within nanocapsules exhibit significant supercooling (around 14 K) during the initial cooling cycle [].
  • Melting point depression: The melting points of encapsulated hexadecane droplets are observed to be 1-2 K lower than the bulk transition temperatures, linked to the capsules' surface/volume ratio [].

Q6: How do different microorganisms degrade hexadecane?

A6: Various microorganisms demonstrate the capability to degrade hexadecane:

  • Candida tropicalis: This yeast species partitions hexadecane to its cell surface, a crucial step in utilizing water-insoluble substrates [].
  • Acinetobacter radioresistens: This bacterium produces an extracellular lipase that preferentially adsorbs to the hexadecane-water interface, facilitating degradation [].
  • Gordonia sp. LAM0048: This bacterium exhibits high tolerance to hexadecane concentrations, degrading it efficiently as its sole carbon source [].
  • Pseudomonas aeruginosa: This bacterium degrades hexadecane more efficiently in the presence of its self-produced rhamnolipid biosurfactant, which aids in hydrocarbon solubilization and cellular attachment to the hydrocarbon-water interface [].
  • Marinobacter hydrocarbonoclasticus sp 17: This marine bacterium adapts its protein expression to utilize hexadecane as a carbon source, highlighting the complex cellular mechanisms involved in hydrocarbon degradation [].

Q7: How does the biodegradability of the NAPL influence the biodegradation of other compounds present within it?

A7: The biodegradability of a NAPL significantly impacts the degradation of its minor constituents. For instance, phenanthrene degradation is faster in the presence of biodegradable NAPLs like HMN compared to recalcitrant NAPLs like hexadecane. This difference is attributed to microbial competition for resources such as nitrogen, phosphorus, and oxygen [, ].

Q8: What factors influence the biodegradation of hexadecane in the environment?

A8: Several factors impact hexadecane biodegradation rates, including:

  • Microbial community composition: The presence of specific hydrocarbon-degrading microorganisms significantly influences the degradation rate [, , , , , ].
  • Nutrient availability: Adequate nitrogen and phosphorus levels are crucial for microbial growth and efficient hexadecane degradation [].
  • Oxygen availability: Aerobic conditions are generally required for effective hexadecane degradation by many microorganisms [].
  • Presence of surfactants: Surfactants can either enhance or inhibit hexadecane biodegradation depending on their concentration and the specific mechanisms involved. Low concentrations may increase bioavailability, while high concentrations can be inhibitory [].
  • Environmental conditions: Factors like temperature, pH, and salinity can impact microbial activity and, consequently, hexadecane degradation rates [].

Q9: What is the role of aging in the environmental fate of pyrene in the presence of different NAPLs?

A9: Aging, the process of contaminant sequestration over time, influences the behavior of pyrene in soil. While the presence of NAPLs like hexadecane, HMN, toluene, and DMP initially enhances pyrene desorption, hexadecane can slow down the effects of aging on desorption rates. This implies that pyrene may become associated with the hexadecane phase, hindering its release and subsequent degradation [].

Q10: What are the environmental concerns associated with hexadecane?

A10: While hexadecane is biodegradable, some concerns exist regarding its environmental impact:

  • Toxicity to aquatic organisms: Hexadecane can harm aquatic life, and its release into water bodies should be minimized [].
  • Persistence in sediments: Hexadecane can persist in sediments for extended periods, especially in anaerobic conditions, potentially impacting benthic organisms [].
  • Bioaccumulation: Although less prone to bioaccumulation than more hydrophobic compounds, hexadecane can still accumulate in organisms to some extent [].

Q11: What strategies can be used for the bioremediation of hexadecane-contaminated environments?

A11: Several bioremediation strategies can be employed to address hexadecane contamination:

  • Biostimulation: Providing nutrients like nitrogen and phosphorus can stimulate the activity of indigenous hydrocarbon-degrading microorganisms, enhancing natural attenuation [].
  • Bioaugmentation: Introducing specific hexadecane-degrading microbial strains can accelerate the degradation process, especially in environments with low indigenous degrader populations [].
  • Use of surfactants: Applying surfactants at appropriate concentrations can increase hexadecane bioavailability, promoting its degradation by microorganisms [].

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